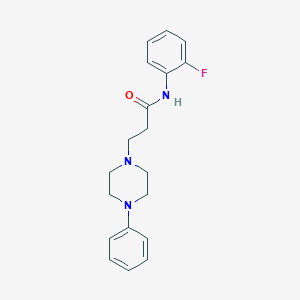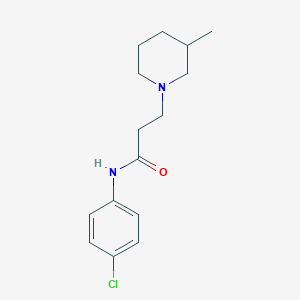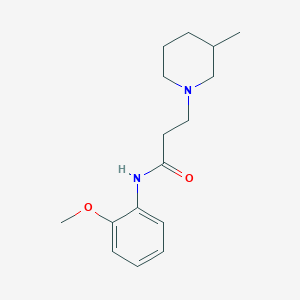
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylpiperazine moiety connected through a propanamide linker. Piperazine derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperazine core.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker. This can be achieved through the reaction of the intermediate compound with a suitable amide-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow synthesis, with the latter offering advantages in terms of scalability and efficiency.
化学反应分析
Types of Reactions
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various pharmacological effects, depending on the target receptor and the biological context.
相似化合物的比较
Similar Compounds
- N-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific structural features, such as the propanamide linker and the combination of fluorophenyl and phenylpiperazine moieties
属性
分子式 |
C19H22FN3O |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChI 键 |
JAKLKHIASZNQMS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)
![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)

![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)

![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)

![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247970.png)
![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247971.png)
![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B247977.png)
![3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247978.png)
![3-[benzyl(2-hydroxyethyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247979.png)
